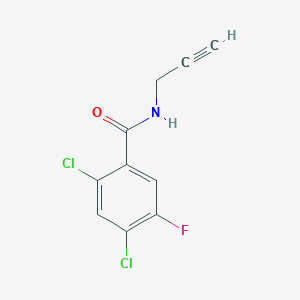
2,4-dichloro-5-fluoro-N-prop-2-ynylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-5-fluoro-N-prop-2-ynylbenzamide, also known as DCYB, is a synthetic compound that has been widely used in scientific research. It belongs to the class of N-aryl urea derivatives and has been found to exhibit a range of biochemical and physiological effects. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action and potential applications in the field of medicine.
作用机制
The mechanism of action of 2,4-dichloro-5-fluoro-N-prop-2-ynylbenzamide involves the inhibition of the activity of the enzyme, fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that play a role in a range of physiological processes, including pain sensation, inflammation, and appetite. By inhibiting FAAH, 2,4-dichloro-5-fluoro-N-prop-2-ynylbenzamide increases the levels of endocannabinoids, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
2,4-dichloro-5-fluoro-N-prop-2-ynylbenzamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, the compound has been shown to have analgesic effects, reduce anxiety and depression-like behaviors, and improve cognitive function. 2,4-dichloro-5-fluoro-N-prop-2-ynylbenzamide has also been found to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
实验室实验的优点和局限性
2,4-dichloro-5-fluoro-N-prop-2-ynylbenzamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and is readily available for use. The compound has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of 2,4-dichloro-5-fluoro-N-prop-2-ynylbenzamide in lab experiments. The compound has been found to have low solubility in water, which can make it difficult to work with. Additionally, the compound has been found to have low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for research on 2,4-dichloro-5-fluoro-N-prop-2-ynylbenzamide. One potential direction is the development of more effective methods for synthesizing the compound. Another direction is the investigation of the compound's potential as a therapeutic agent for the treatment of neurodegenerative diseases. Further research is also needed to determine the optimal dosage and administration of the compound for maximum effectiveness. Finally, more studies are needed to investigate the potential side effects of 2,4-dichloro-5-fluoro-N-prop-2-ynylbenzamide and to ensure its safety for use in humans.
Conclusion:
In conclusion, 2,4-dichloro-5-fluoro-N-prop-2-ynylbenzamide is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. The compound has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties, and has potential as a therapeutic agent for the treatment of a range of diseases. While there are limitations to the use of 2,4-dichloro-5-fluoro-N-prop-2-ynylbenzamide in lab experiments, further research is needed to investigate its potential as a therapeutic agent and to ensure its safety for use in humans.
合成方法
The synthesis of 2,4-dichloro-5-fluoro-N-prop-2-ynylbenzamide has been achieved using different methods, including the reaction of 2,4-dichloro-5-fluoroaniline with propargyl alcohol, followed by the reaction with isocyanate. Another method involves the reaction of 2,4-dichloro-5-fluoroaniline with propargyl isocyanate. The yield of 2,4-dichloro-5-fluoro-N-prop-2-ynylbenzamide using these methods ranges from 60-80%.
科学研究应用
2,4-dichloro-5-fluoro-N-prop-2-ynylbenzamide has been used in scientific research to investigate its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. The compound has been tested in vitro and in vivo for its ability to inhibit the proliferation of cancer cells, induce apoptosis, and reduce tumor growth. 2,4-dichloro-5-fluoro-N-prop-2-ynylbenzamide has also been found to have potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2,4-dichloro-5-fluoro-N-prop-2-ynylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2FNO/c1-2-3-14-10(15)6-4-9(13)8(12)5-7(6)11/h1,4-5H,3H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBWEEJVJQPLFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC(=C(C=C1Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-5-fluoro-N-prop-2-ynylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-bromophenoxy)-N-[2-(tert-butylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7465926.png)
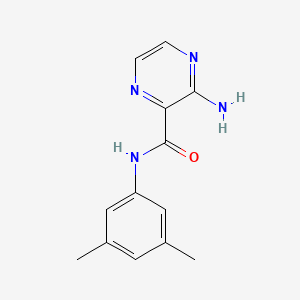

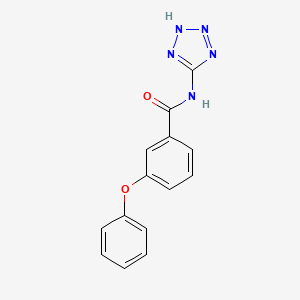
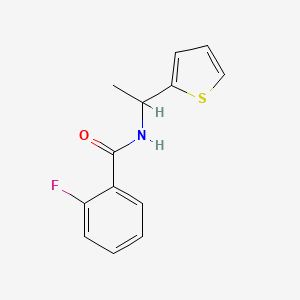
![N-[2-(tert-butylamino)-2-oxoethyl]-2-(2,4-dichlorophenoxy)-N-methylpropanamide](/img/structure/B7465964.png)
![1-(2,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7465972.png)
![5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B7465976.png)
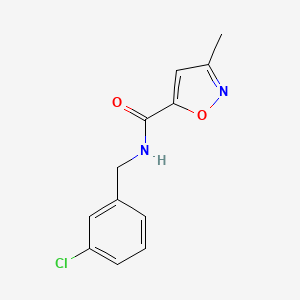
![4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide](/img/structure/B7465984.png)
![1-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466001.png)
![2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B7466006.png)
![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466016.png)
![3-[[Cyclohexyl(methyl)amino]methyl]-6-ethoxy-1,3-benzothiazole-2-thione](/img/structure/B7466027.png)